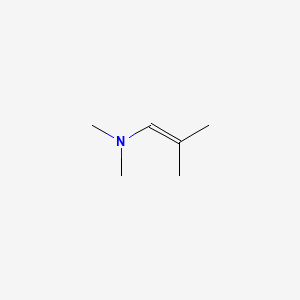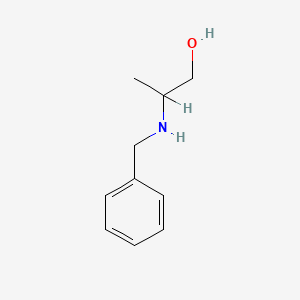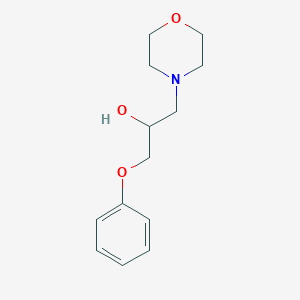
1-Morpholin-4-yl-3-phenoxy-propan-2-ol
説明
Synthesis Analysis
The synthesis of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” involves multi-step chemical processes, including aminomethylation of precursor molecules and subsequent reduction or reaction with Grignard reagents. For instance, new tertiary aminoalcohols, akin to the target compound, were synthesized through the reaction of β-morpholinopropiophenones with various Grignard reagents, yielding compounds with potential as antimicrobials and enzyme inhibitors (Isakhanyan et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” has been elucidated using various spectroscopic methods, including NMR, IR, and MS. These studies reveal the presence of characteristic morpholine and phenoxy groups, as well as the overall molecular conformation and electronic structure. For example, the crystal structure of related copper(II) complexes derived from morpholine compounds has been determined, providing insights into the molecular geometry and electronic environment (Hang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of morpholine-containing compounds includes reactions with Grignard reagents, leading to the formation of various organic compounds with diverse functional groups. These reactions are pivotal for the synthesis of compounds with specific chemical properties, such as anticonvulsive and antitumor activities (Papoyan et al., 2011).
科学的研究の応用
-
Scientific Field: Biocatalysis
- Application Summary : This compound has been used in a study implementing a convenient microreactor for biocatalysis with enzymes immobilized on magnetic nanoparticles .
- Methods of Application : The enzyme immobilized onto magnetic nanoparticles by adsorption or by covalent bonds was lipase B from Candida antarctica (CaLB). The anchored CaLB-MNPs formed reaction chambers in the tube for passing the fluid through and above the MNP biocatalysts, thus increasing the mixing during the fluid flow and resulting in enhanced activity of CaLB on MNPs .
- Results or Outcomes : The enantiomer selective acylation of 4- (morpholin-4-yl)butan-2-ol (±)- 1, being the chiral alcohol constituent of the mucolytic drug Fedrilate, was carried out by CaLB-MNPs in the U-shape reactor .
-
Scientific Field: Parkinson’s Disease Research
- Application Summary : Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
- Methods of Application : As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
- Results or Outcomes : The research is still ongoing, and the results are not yet available .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis. In general, the use of this compound can enable the synthesis of a wide range of organic compounds .
-
Scientific Field: Chemical Research
- Application Summary : “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” is a chemical compound with the molecular formula C13H19NO3 . It can be used in chemical research as a standard or reference compound .
- Methods of Application : In chemical research, this compound can be used in various experimental procedures, such as spectroscopic analysis, chromatographic separation, and chemical reaction studies .
- Results or Outcomes : The results or outcomes obtained can provide valuable information about the chemical properties and behavior of this compound, as well as its interactions with other chemical substances .
-
Scientific Field: Chemical Research
- Application Summary : This compound is often used as a standard or reference compound in chemical research .
- Methods of Application : In chemical research, this compound can be used in various experimental procedures, such as spectroscopic analysis, chromatographic separation, and chemical reaction studies .
- Results or Outcomes : The results or outcomes obtained can provide valuable information about the chemical properties and behavior of this compound, as well as its interactions with other chemical substances .
-
Scientific Field: Organic Synthesis
- Application Summary : “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis. In general, the use of this compound can enable the synthesis of a wide range of organic compounds .
Safety And Hazards
特性
IUPAC Name |
1-morpholin-4-yl-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAJARNWASOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293421 | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
CAS RN |
5296-26-4 | |
| Record name | NSC89427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
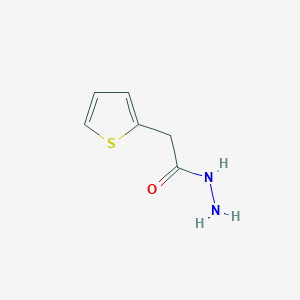
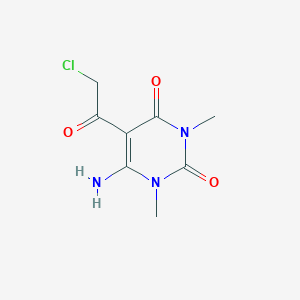
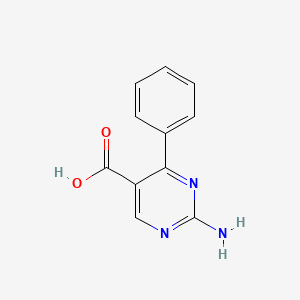
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
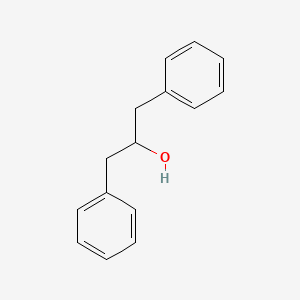

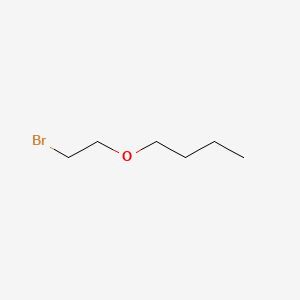
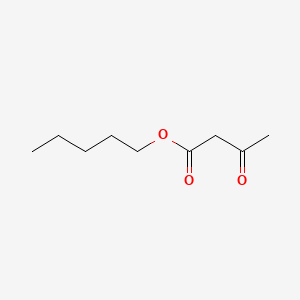
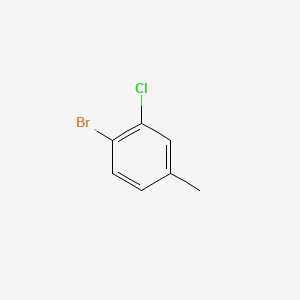
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
